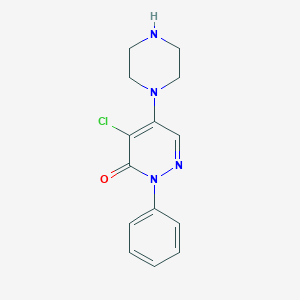

4-chloro-2-phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one

Description

Properties

IUPAC Name |

4-chloro-2-phenyl-5-piperazin-1-ylpyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN4O/c15-13-12(18-8-6-16-7-9-18)10-17-19(14(13)20)11-4-2-1-3-5-11/h1-5,10,16H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPCRZRLLNDTCOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C(=O)N(N=C2)C3=CC=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352754 | |

| Record name | 4-Chloro-2-phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153276-35-8 | |

| Record name | 4-Chloro-2-phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-chloro-2-phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-chloro-2-phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry. The synthesis is a two-step process commencing with the formation of a key intermediate, 4,5-dichloro-2-phenylpyridazin-3(2H)-one, followed by a selective nucleophilic substitution with piperazine. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Synthetic Pathway Overview

The synthesis of the target compound is achieved through a two-step reaction sequence. The first step involves the cyclization of mucochloric acid with phenylhydrazine to form the pyridazinone ring. The resulting intermediate, 4,5-dichloro-2-phenylpyridazin-3(2H)-one, is then subjected to a nucleophilic aromatic substitution with piperazine to yield the final product. The selectivity of the second step is crucial, with the chlorine atom at the 5-position being more susceptible to substitution by the amine nucleophile.

Experimental Protocols

Step 1: Synthesis of 4,5-dichloro-2-phenylpyridazin-3(2H)-one

This procedure is adapted from the synthesis of analogous pyridazinone derivatives.

Reaction: Mucochloric acid is reacted with phenylhydrazine in an acidic medium to yield the dichlorinated pyridazinone intermediate.

Materials:

-

Mucochloric acid

-

Phenylhydrazine

-

Diluted Sulfuric Acid (3M)

-

Ethanol (for washing)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve mucochloric acid (1.0 eq.) in diluted sulfuric acid (3M).

-

To this solution, add phenylhydrazine (1.0 eq.) portion-wise while stirring at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature, and then further cool in an ice bath to facilitate precipitation.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.

-

Dry the product under vacuum to obtain 4,5-dichloro-2-phenylpyridazin-3(2H)-one.

Step 2: Synthesis of this compound

This protocol is based on typical conditions for the nucleophilic substitution of dichloropyridazinones with amines.[1]

Reaction: The intermediate, 4,5-dichloro-2-phenylpyridazin-3(2H)-one, undergoes a selective monosubstitution reaction with piperazine.

Materials:

-

4,5-dichloro-2-phenylpyridazin-3(2H)-one

-

Piperazine (anhydrous)

-

Anhydrous solvent (e.g., Ethanol, Acetonitrile, or Toluene)

-

Base (e.g., Triethylamine or Potassium Carbonate, optional, if piperazine is used as a salt)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4,5-dichloro-2-phenylpyridazin-3(2H)-one (1.0 eq.) in an anhydrous solvent.

-

Add an excess of anhydrous piperazine (e.g., 2.2 eq.) to the solution. Using an excess of piperazine can help to drive the reaction to monosubstitution and also acts as a base to neutralize the HCl formed.

-

Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 50-80 °C) for several hours (4-24 hours). Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate (piperazine hydrochloride) has formed, remove it by filtration.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane or dichloromethane/methanol) to isolate the desired this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting materials, intermediate, and final product.

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |

| Mucochloric Acid | C₄H₂Cl₂O₃ | 168.96 | 125-127 | Crystalline solid |

| Phenylhydrazine | C₆H₈N₂ | 108.14 | 19.5 | Pale yellow liquid |

| 4,5-dichloro-2-phenylpyridazin-3(2H)-one | C₁₀H₆Cl₂N₂O | 241.07 | 163-164 | Solid |

| Piperazine | C₄H₁₀N₂ | 86.14 | 106 | White solid |

| This compound | C₁₄H₁₅ClN₄O | 290.75 | Not available | Not available |

Note: Data for the final product is theoretical as specific experimental data was not found in the searched literature.

Mandatory Visualizations

The following diagram illustrates the logical workflow of the synthesis process.

This guide provides a solid foundation for the synthesis of this compound. Researchers should optimize the reaction conditions, particularly for the second step, and fully characterize the final product using modern analytical techniques such as NMR, Mass Spectrometry, and HPLC to confirm its identity and purity.

References

Spectroscopic Characterization of Novel Pyridazinone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methodologies used to characterize novel pyridazinone derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. This document outlines detailed experimental protocols for key spectroscopic techniques, presents quantitative data for representative novel pyridazinone derivatives, and visualizes both the analytical workflow and a relevant biological signaling pathway.

Introduction to Pyridazinone Derivatives

Pyridazinone scaffolds are privileged structures in drug discovery, exhibiting a wide range of pharmacological properties, including antibacterial, anti-inflammatory, and anticancer activities. The precise elucidation of the chemical structure of newly synthesized pyridazinone derivatives is paramount for understanding their structure-activity relationships (SAR) and for ensuring the quality and reproducibility of biological studies. Spectroscopic techniques are the cornerstone of this structural characterization, providing detailed information about the molecular framework, functional groups, and connectivity of atoms.

Experimental Protocols for Spectroscopic Analysis

The following sections detail standardized protocols for the primary spectroscopic techniques used in the characterization of novel pyridazinone derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of organic molecules.

2.1.1. ¹H NMR Spectroscopy Protocol

-

Sample Preparation: Weigh 5-10 mg of the novel pyridazinone derivative and dissolve it in approximately 0.7-1.0 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial.

-

Transfer: Filter the solution or carefully pipette the clear supernatant into a clean 5 mm NMR tube to a depth of about 4-5 cm.

-

Instrumentation: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Acquisition: Record the ¹H NMR spectrum at a specific frequency (e.g., 500 MHz). Standard acquisition parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

2.1.2. ¹³C NMR Spectroscopy Protocol

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.7-1.0 mL of deuterated solvent) is often required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Transfer: Transfer the solution to a clean 5 mm NMR tube as described for ¹H NMR.

-

Instrumentation: Place the tube in the NMR spectrometer.

-

Acquisition: Record the spectrum at a corresponding frequency (e.g., 125 MHz for a 500 MHz spectrometer) with proton decoupling to simplify the spectrum to singlets for each unique carbon. A larger number of scans is typically required compared to ¹H NMR.

-

Processing: Process the data similarly to ¹H NMR, with chemical shifts referenced to the deuterated solvent signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

2.2.1. Attenuated Total Reflectance (ATR) FT-IR Protocol

-

Background Spectrum: Record a background spectrum of the clean ATR crystal to account for atmospheric and instrumental contributions.

-

Sample Application: Place a small amount of the solid pyridazinone derivative directly onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal.

-

Acquisition: Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

2.3.1. Electrospray Ionization (ESI) Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the pyridazinone derivative (approximately 1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute a small aliquot of this solution to the low µg/mL or ng/mL range.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

-

Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions of the analyte (e.g., [M+H]⁺ or [M-H]⁻).

-

Analysis: Analyze the ions using a mass analyzer (e.g., Quadrupole, Time-of-Flight) to determine their mass-to-charge (m/z) ratio. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements to confirm the elemental composition.

Data Presentation: Spectroscopic Data of Novel Pyridazinone Derivatives

The following tables summarize the spectroscopic data for a series of novel antibacterial pyridazinone derivatives, as reported in the literature.[1]

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data for Selected Pyridazinone Derivatives in DMSO-d₆

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 5 | 7.55–7.53 (m, 2H, H-Ar), 7.53 (d, J = 2.1 Hz, 2H, H-Ar), 7.41–7.35 (m, 4H, H-Ar), 6.89 (s, 1H, H-Pyz), 4.10 (s, 2H, NCH₂CO) | 160.77, 144.32, 140.31, 135.15, 133.23, 130.63, 129.77, 129.56, 129.44, 129.32, 126.06, 125.95, 31.44 |

| 7 | 13.01 (s, 1H, NH), 7.82 (d, J = 8.0 Hz, 2H, H-Ar), 7.64 (d, J = 8.0 Hz, 2H, H-Ar), 7.56-7.51 (m, 3H, H-Ar), 7.41-7.36 (m, 2H, H-Ar), 6.91 (s, 1H, H-Pyz), 4.12 (s, 2H, NCH₂) | 160.81, 144.35, 140.33, 135.18, 133.25, 130.65, 129.80, 129.59, 129.47, 129.35, 126.09, 125.98, 31.47 |

| 13 | 12.98 (s, 1H, COOH), 7.80 (d, J = 8.2 Hz, 2H, H-Ar), 7.62 (d, J = 8.2 Hz, 2H, H-Ar), 7.54-7.49 (m, 3H, H-Ar), 7.39-7.34 (m, 2H, H-Ar), 6.88 (s, 1H, H-Pyz), 4.85 (s, 2H, NCH₂) | 169.50, 160.79, 144.33, 140.32, 135.16, 133.24, 130.64, 129.78, 129.57, 129.45, 129.33, 126.07, 125.96, 48.50 |

Table 2: FT-IR and High-Resolution Mass Spectrometry (HRMS) Data for Selected Pyridazinone Derivatives

| Compound | FT-IR (ATR, cm⁻¹) | HRMS (ESI) Calculated [M+H]⁺ | HRMS (ESI) Found [M+H]⁺ |

| 5 | 3206 (N-H), 3061–2875 (C-H), 1646 (C=O), 1605 (C=N) | 331.0350 | 331.0020 |

| 7 | 3195 (N-H), 3055-2865 (C-H), 1650 (C=O), 1600 (C=N) | - | - |

| 13 | 3400-2500 (O-H), 3200 (N-H), 3060-2870 (C-H), 1710 (C=O acid), 1648 (C=O pyridazinone), 1602 (C=N) | - | - |

Mandatory Visualizations

The following diagrams illustrate key workflows and biological pathways relevant to the study of novel pyridazinone derivatives.

Caption: Workflow for the synthesis and spectroscopic characterization of novel compounds.

Caption: Inhibition of the NF-κB signaling pathway by novel pyridazinone derivatives.

Conclusion

The combination of NMR, FT-IR, and mass spectrometry provides a powerful and comprehensive toolkit for the unambiguous structural characterization of novel pyridazinone derivatives. The detailed protocols and representative data presented in this guide serve as a valuable resource for researchers in the field of medicinal chemistry and drug development. Furthermore, understanding the interaction of these compounds with key biological pathways, such as the NF-κB signaling cascade, is crucial for the rational design of new and more effective therapeutic agents. The visualized workflow and signaling pathway aim to clarify these complex processes, facilitating further research and development in this promising area.

References

An In-depth Technical Guide to the Chemical Properties of 4-chloro-2-phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 4-chloro-2-phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one (CAS Number: 153276-35-8). While direct experimental data for this specific compound is limited in publicly available literature, this document compiles information on its predicted properties, a detailed, plausible synthetic route based on established chemical precedents, and the known biological activities of structurally related pyridazinone and piperazine derivatives. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, providing a foundational understanding of this molecule and its potential applications.

Chemical Identity and Physical Properties

This compound is a heterocyclic organic compound featuring a pyridazinone core substituted with a phenyl group, a chlorine atom, and a piperazine moiety.

Table 1: Chemical Identifiers and Predicted Properties

| Property | Value | Source |

| CAS Number | 153276-35-8 | BOC Sciences |

| Hydrochloride CAS | 1052540-00-7 | CHIRALEN |

| Molecular Formula | C₁₄H₁₅ClN₄O | PubChem |

| Molecular Weight | 290.75 g/mol | PubChem |

| Monoisotopic Mass | 290.09344 Da | PubChem |

| Predicted XlogP | 1.5 | PubChem |

| Predicted Hydrogen Bond Donor Count | 1 | PubChem |

| Predicted Hydrogen Bond Acceptor Count | 4 | PubChem |

| Predicted Rotatable Bond Count | 2 | PubChem |

Synthesis and Experimental Protocols

Synthesis of the Precursor: 4,5-dichloro-2-phenylpyridazin-3(2H)-one

The precursor, 4,5-dichloro-2-phenylpyridazin-3(2H)-one (CAS 1698-53-9), can be synthesized from mucochloric acid and phenylhydrazine. While a detailed protocol for the direct synthesis of the phenyl derivative was not found, a general method for creating similar pyridazinones is well-established. The melting point of this precursor is reported to be 163-164 °C.

Proposed Synthesis of this compound

The target compound can be synthesized via a nucleophilic aromatic substitution reaction, where one of the chlorine atoms of the precursor is displaced by piperazine. The chlorine atom at the 5-position of the pyridazinone ring is generally more susceptible to nucleophilic attack.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of 4,5-dichloro-2-phenylpyridazin-3(2H)-one in a suitable solvent such as ethanol or acetonitrile.

-

Addition of Reagents: Add 2.2 equivalents of piperazine to the solution. The excess piperazine acts as both the nucleophile and a base to neutralize the HCl generated during the reaction. Alternatively, 1.1 equivalents of piperazine can be used in the presence of an external base like triethylamine or potassium carbonate (2 equivalents).

-

Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to reflux (the optimal temperature would need to be determined empirically, but starting at room temperature and monitoring the reaction progress by TLC is a standard approach). The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Work-up: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the mixture to room temperature. If a precipitate (piperazine hydrochloride) has formed, filter it off. Evaporate the solvent from the filtrate under reduced pressure.

-

Purification: Dissolve the crude residue in a suitable organic solvent like dichloromethane or ethyl acetate and wash with water to remove any remaining piperazine salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane or dichloromethane/methanol to afford the pure this compound.

Caption: Proposed synthetic workflow for this compound.

Spectral and Analytical Data (Reference Data)

As of this writing, no specific, experimentally determined spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound has been found in the reviewed literature. However, data for structurally similar compounds can provide valuable reference points.

Table 2: Reference ¹H NMR Data for a Structurally Similar Compound

Compound: 4-chloro-5-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-2-phenyl-3(2H)-pyridazinone

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available in a structured format in the search results |

Note: While a search result indicates the existence of a ¹H NMR spectrum for this related compound, the actual spectral data (chemical shifts, multiplicities, etc.) is not provided in the snippet.

Table 3: Predicted Mass Spectrometry Data for the Target Compound

| Adduct | m/z |

| [M+H]⁺ | 291.10072 |

| [M+Na]⁺ | 313.08266 |

| [M-H]⁻ | 289.08616 |

| [M]⁺ | 290.09289 |

| [M]⁻ | 290.09399 |

| Source: PubChem |

Potential Biological Activities and Signaling Pathways

While the specific biological activity of this compound has not been explicitly documented, the pyridazinone and piperazine scaffolds are present in a wide array of pharmacologically active molecules.

Potential Pharmacological Activities:

-

Antihypertensive Activity: Many pyridazinone derivatives have been investigated for their cardiovascular effects, including antihypertensive properties.

-

Anti-inflammatory and Analgesic Effects: The pyridazinone nucleus is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs).

-

Antimicrobial and Antifungal Activity: Piperazine derivatives are known to exhibit significant antibacterial and antifungal properties.

-

Anticancer Activity: Certain pyridazinone derivatives have been evaluated as potential anti-cancer agents.

Potential Signaling Pathways:

Given the diverse biological activities of related compounds, this compound could potentially interact with various signaling pathways. The specific pathway would depend on the ultimate therapeutic target. For example, as an antihypertensive agent, it might modulate pathways involved in the regulation of blood pressure. As an anti-inflammatory agent, it could potentially inhibit enzymes like cyclooxygenase (COX).

Caption: Potential biological activities and associated signaling pathways of the target compound.

Conclusion

This compound is a molecule of interest for drug discovery due to the established pharmacological importance of its constituent pyridazinone and piperazine moieties. While direct experimental data is currently scarce, this guide provides a robust, literature-derived framework for its synthesis and potential properties. Further experimental investigation is warranted to fully characterize this compound and explore its therapeutic potential.

The Biological Versatility of Pyridazinone Heterocycles: A Technical Guide for Drug Discovery Professionals

Introduction: The pyridazinone scaffold, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a "privileged structure" in medicinal chemistry. Its unique electronic and structural features allow for versatile molecular interactions with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the significant biological activities of pyridazinone-based compounds, focusing on their anticancer, antimicrobial, anti-inflammatory, and cardiovascular applications. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows to aid in the design and development of novel pyridazinone-based therapeutics.

Anticancer Activity

Pyridazinone derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of key signaling kinases, induction of apoptosis, and cell cycle arrest.

Mechanisms of Anticancer Action

1.1.1. VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical tyrosine kinase involved in angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. Several pyridazinone derivatives have been identified as potent inhibitors of VEGFR-2. By blocking the ATP-binding site of the kinase, these compounds inhibit its autophosphorylation and downstream signaling, thereby preventing endothelial cell proliferation and migration.[1]

1.1.2. Induction of Apoptosis: Apoptosis, or programmed cell death, is a crucial process for eliminating cancerous cells. Certain pyridazinone compounds have been shown to induce apoptosis by modulating the expression of key regulatory proteins. For example, compound 10l was found to upregulate the expression of the pro-apoptotic genes p53 and Bax, while downregulating the anti-apoptotic gene Bcl-2.[1] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the activation of caspases and subsequent cell death.

1.1.3. Cell Cycle Arrest: The regulation of the cell cycle is a critical target in cancer therapy. Pyridazinone derivatives can halt the proliferation of cancer cells by inducing cell cycle arrest at specific checkpoints. For instance, compound 10l was observed to cause cell cycle arrest in the G0-G1 phase in the A549/ATCC non-small cell lung cancer (NSCLC) cell line.[1] This prevents the cells from entering the S phase, thereby inhibiting DNA replication and cell division.

Quantitative Anticancer Activity Data

The anticancer efficacy of pyridazinone derivatives is typically quantified by parameters such as GI₅₀ (50% Growth Inhibition), and IC₅₀ (50% Inhibitory Concentration).

| Compound ID | Target/Assay | Cell Line(s) | Activity (µM) | Reference |

| 10l | GI₅₀ | NSCLC, CNS, Breast Cancer Panels | 1.66 - 100 | [2] |

| 17a | GI₅₀ | NSCLC, CNS, Breast Cancer Panels | 1.66 - 100 | [2] |

| Compound 43 | IC₅₀ | Panc-1 (Pancreatic Cancer) | 2.9 | [3] |

| Compound 43 | IC₅₀ | Paca-2 (Pancreatic Cancer) | 2.2 | [3] |

| Compound 9 | VEGFR-2 Inhibition | - | 1.04 | |

| Compound 20 | VEGFR-2 Inhibition | - | 0.64 | |

| Compound 22 | VEGFR-2 Inhibition | - | 0.73 | |

| Compound 23 | VEGFR-2 Inhibition | - | 0.78 |

Experimental Protocols

1.3.1. NCI-60 Human Tumor Cell Line Screen (Sulforhodamine B Assay): This is a high-throughput screening method used to evaluate the cytotoxic or cytostatic effects of compounds against a panel of 60 human cancer cell lines.

-

Protocol:

-

Cell Plating: Human tumor cell lines are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well and incubated for 24 hours.

-

Compound Addition: Test compounds are added at five different 10-fold dilutions and incubated for an additional 48 hours.

-

Fixation: Adherent cells are fixed in situ by adding cold 50% (w/v) trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.

-

Staining: The supernatant is discarded, and plates are washed with water and air-dried. Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid) is added and incubated for 10 minutes at room temperature.

-

Washing: Unbound dye is removed by washing five times with 1% acetic acid.

-

Quantification: Bound stain is solubilized with 10 mM Trizma base, and the absorbance is read at 515 nm.

-

1.3.2. VEGFR-2 Kinase Inhibition Assay: This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.

-

Protocol:

-

Reaction Setup: In a microplate, the recombinant human VEGFR-2 kinase domain is added to a kinase buffer containing a specific peptide substrate.

-

Inhibitor Addition: The pyridazinone test compound is added in serial dilutions.

-

Reaction Initiation: The kinase reaction is initiated by adding ATP. The plate is incubated at 30°C for a defined period (e.g., 45-60 minutes).

-

Detection: A detection reagent (e.g., Kinase-Glo™) is added to stop the reaction and measure the amount of ATP consumed. The resulting luminescence is inversely proportional to the kinase activity.

-

Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC₅₀ value is determined by fitting the data to a dose-response curve.[4]

-

1.3.3. Cell Cycle Analysis by Flow Cytometry: This method is used to determine the distribution of cells in different phases of the cell cycle.

-

Protocol:

-

Cell Culture and Treatment: Cancer cells are cultured and treated with the test pyridazinone compound for a specified time.

-

Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol to permeabilize the cell membranes.

-

Staining: The fixed cells are washed and resuspended in a staining solution containing propidium iodide (PI), a fluorescent dye that intercalates with DNA, and RNase to prevent staining of RNA.

-

Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

-

Data Analysis: The resulting data is plotted as a histogram, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5][6]

-

Antimicrobial Activity

Pyridazinone derivatives have shown notable activity against a range of pathogenic bacteria and fungi, presenting a promising scaffold for the development of new anti-infective agents.

Spectrum of Activity

Various studies have reported the efficacy of pyridazinone compounds against both Gram-positive and Gram-negative bacteria, as well as fungal species.

-

Antibacterial: Activity has been observed against Staphylococcus aureus (including MRSA), Streptococcus pyogenes, Escherichia coli, Pseudomonas aeruginosa, and Acinetobacter baumannii.[5][6][7]

-

Antifungal: Significant activity has been demonstrated against Candida albicans and Aspergillus niger.[5][6]

Quantitative Antimicrobial Activity Data

The antimicrobial potency is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound ID | Organism | Activity (MIC in µg/mL) | Reference |

| 10h | Staphylococcus aureus | 16 | [1] |

| 8g | Candida albicans | 16 | [1] |

| Compound 7 | E. coli, S. aureus, S. typhimurium, A. baumannii | 7.8 (µM) | [7] |

| Compound 13 | Acinetobacter baumannii | 3.74 (µM) | [7] |

| Compound 13 | Pseudomonas aeruginosa | 7.48 (µM) | [7] |

| Compound 3 | Staphylococcus aureus (MRSA) | 4.52 (µM) | [7] |

| 14c | Bacillus subtilis | 15.62 | [8] |

Experimental Protocol: Broth Microdilution Assay

This is the standard method for determining the MIC of an antimicrobial agent, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

-

Protocol:

-

Compound Dilution: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: The microorganism to be tested is cultured overnight and then diluted to a standardized concentration (e.g., 0.5 McFarland standard, approximately 5 x 10⁵ CFU/mL).

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).

-

Anti-inflammatory Activity

Pyridazinone derivatives have been investigated as non-steroidal anti-inflammatory drugs (NSAIDs) due to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).

Mechanism of Action: COX Inhibition

Inflammation is often mediated by prostaglandins, which are synthesized from arachidonic acid by COX enzymes. There are two main isoforms: COX-1 (constitutive, involved in housekeeping functions like gastric protection) and COX-2 (inducible, upregulated at sites of inflammation). Many traditional NSAIDs inhibit both isoforms, leading to gastrointestinal side effects. The development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug discovery. Several pyridazinone derivatives have shown potent and selective inhibition of COX-2.[5][9]

Quantitative Anti-inflammatory Activity Data

The efficacy of anti-inflammatory pyridazinones is measured by their IC₅₀ values against COX-1 and COX-2 enzymes. A high selectivity index (SI = IC₅₀ COX-1 / IC₅₀ COX-2) is desirable.

| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) | Reference |

| 6b | >10 | 0.18 | >55.5 | [5] |

| 4c | >10 | 0.26 | >38.4 | [5] |

| 9a | 0.33 | 0.0155 | 21.29 | [9] |

| 16b | 0.315 | 0.0169 | 18.63 | [9] |

| 5a | 12.87 | 0.77 | 16.70 | [10] |

| Celecoxib (Ref.) | 5.75 | 0.35 | 16.4 | [5][10] |

| Indomethacin (Ref.) | 0.21 | 0.42 | 0.50 | [5][10] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of new compounds.

-

Protocol:

-

Animal Grouping and Dosing: Rats are divided into groups: a control group (vehicle), a reference group (e.g., Indomethacin), and test groups receiving different doses of the pyridazinone compound orally or intraperitoneally.

-

Induction of Inflammation: After a set time (e.g., 60 minutes) post-dosing, a sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.

-

Measurement of Edema: The paw volume is measured at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Data Analysis: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups to the control group.

-

Cardiovascular Activity

The pyridazinone nucleus is present in several cardiovascular drugs. Research has focused on developing new derivatives with antihypertensive and vasodilator properties.

Mechanism of Action: ACE Inhibition

The Renin-Angiotensin System (RAS) is a key regulator of blood pressure. Angiotensin-Converting Enzyme (ACE) plays a crucial role in this system by converting angiotensin I to the potent vasoconstrictor angiotensin II. Inhibition of ACE is a major strategy for treating hypertension. Some pyridazinone derivatives have been identified as ACE inhibitors.[11][12]

Quantitative Cardiovascular Activity Data

The antihypertensive potential is often assessed by the IC₅₀ value for ACE inhibition or by measuring the reduction in blood pressure in animal models.

| Compound ID | Target/Assay | Activity | Reference |

| Compound 6 | ACE Inhibition (IC₅₀) | 5.78 µg/mL | [11][12] |

| Lisinopril (Ref.) | ACE Inhibition (IC₅₀) | 0.85 µg/mL | [11][12] |

| Compound 9 | Vasodilatory Action (IC₅₀) | 0.051 µM | [3] |

| Compound 19 | Vasorelaxant Activity (IC₅₀) | 0.250 µM | [3] |

Experimental Protocol: In Vitro ACE Inhibitory Assay

This assay measures the ability of a compound to inhibit the activity of the ACE enzyme.

-

Protocol:

-

Reagent Preparation: Prepare a buffer solution, an ACE enzyme solution, and a substrate solution (e.g., Hippuryl-His-Leu or a fluorogenic substrate).

-

Reaction Mixture: In a microplate or test tube, the test compound is pre-incubated with the ACE enzyme solution at 37°C.

-

Substrate Addition: The substrate is added to initiate the enzymatic reaction, followed by incubation at 37°C for a specified duration (e.g., 45-60 minutes).

-

Reaction Termination: The reaction is stopped, often by adding a strong acid (e.g., HCl).

-

Quantification: The product of the reaction (e.g., hippuric acid) is quantified. This can be done by extracting the product and measuring its absorbance at 228 nm, or by measuring the fluorescence of a cleaved fluorogenic substrate.

-

Calculation: The percentage of ACE inhibition is calculated, and the IC₅₀ value is determined.

-

The pyridazinone scaffold represents a highly versatile and promising core for the development of new therapeutic agents. Its derivatives have demonstrated a remarkable range of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects. The data and protocols compiled in this guide highlight the significant potential of this heterocyclic system. By understanding the mechanisms of action, leveraging quantitative structure-activity relationship data, and employing standardized experimental protocols, researchers can continue to explore and optimize pyridazinone-based compounds to address unmet needs in modern medicine.

References

- 1. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3(2H)-Pyridazinone Derivatives Endowed with a Piperazinyl Linker - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Antihypertensive Activity of Some Novel Pyridazinones – Oriental Journal of Chemistry [orientjchem.org]

- 12. orientjchem.org [orientjchem.org]

Mechanism of action of substituted pyridazinone compounds

An in-depth technical guide or whitepaper on the core mechanism of action of substituted pyridazinone compounds, designed for researchers, scientists, and drug development professionals.

Introduction to Substituted Pyridazinones

Pyridazinone, a six-membered heterocyclic scaffold containing two adjacent nitrogen atoms, has emerged as a "magic moiety" or privileged structure in medicinal chemistry. Its derivatives are the subject of intensive investigation due to their broad spectrum of pharmacological activities. The versatility of the pyridazinone ring allows for substitutions at various positions, leading to a diverse array of compounds with activities ranging from cardiovascular and anti-inflammatory to anticancer. This guide delves into the primary mechanisms of action through which these compounds exert their therapeutic effects, supported by quantitative data, experimental protocols, and pathway visualizations.

Cardiovascular Effects: Phosphodiesterase 3 (PDE3) Inhibition

A prominent mechanism of action for several pyridazinone derivatives is the inhibition of phosphodiesterase 3 (PDE3), an enzyme crucial for regulating intracellular levels of cyclic adenosine monophosphate (cAMP). This inhibition forms the basis of their use as cardiotonic and vasodilatory agents in the treatment of acute heart failure.

Mechanism of Action: PDE3 inhibitors prevent the degradation of cAMP in cardiac and vascular smooth muscle cells. The resulting increase in intracellular cAMP concentration activates protein kinase A (PKA), which then phosphorylates cardiac calcium channels. This leads to an enhanced influx of calcium from the sarcoplasmic reticulum during the action potential, resulting in a positive inotropic effect (increased force of contraction). Simultaneously, the elevated cAMP levels in vascular smooth muscle cause vasodilation, reducing both preload and afterload on the heart. This dual action improves cardiac output and efficiency in patients with heart failure.

Caption: Signaling pathway of PDE3 inhibition by substituted pyridazinones.

Data Presentation: Pyridazinone-Based PDE3 Inhibitors

| Compound Name | PDE3 Inhibitory Activity (IC50) | Notes | Reference |

| Pimobendan | - | A well-known pyridazinone-based PDE3 inhibitor used in heart failure. | |

| Imazodan | - | A cardiotonic agent from the pyridazinone class. | |

| Indolidan | - | Another example of a pyridazinone derivative acting as a cardiotonic agent. | |

| MCI-154 | - | A novel cardiotonic agent that inhibits cardiac phosphodiesterase III. | |

| Compound 72 | 2.75 µM | A pyrazolopyridine-pyridazinone with balanced PDE3/PDE4 inhibitory activity. |

Experimental Protocols: PDE Inhibition Assay

A common method to determine the inhibitory activity of compounds against PDE enzymes involves a two-step enzymatic reaction.

-

PDE Reaction: The test compound is incubated with a specific purified PDE isoenzyme (e.g., PDE3B or PDE4B) in the presence of the enzyme's substrate, cAMP or cGMP. The PDE enzyme hydrolyzes the cyclic nucleotide into its corresponding monophosphate (e.g., cAMP to 5'-AMP).

-

Detection: A second enzyme, 5'-nucleotidase, is added to the mixture. This enzyme converts the 5'-AMP into adenosine and inorganic phosphate (Pi).

-

Quantification: The amount of inorganic phosphate generated is then quantified using a colorimetric reagent, such as malachite green. The absorbance is measured, and the level of PDE inhibition is calculated by comparing the results for the test compound to a control reaction without any inhibitor.

-

IC50 Determination: To determine the IC50 value, the assay is performed with a range of concentrations of the inhibitor. The results are plotted as percent inhibition versus inhibitor concentration, and the IC50 is calculated from the resulting dose-response curve.

Anti-inflammatory Mechanisms

Substituted pyridazinones exhibit significant anti-inflammatory properties through multiple mechanisms, primarily by inhibiting phosphodiesterase type 4 (PDE4) and cyclooxygenase (COX) enzymes.

Phosphodiesterase 4 (PDE4) Inhibition

Mechanism of Action: PDE4 is the predominant PDE isoenzyme in various immune and inflammatory cells, including macrophages, neutrophils, and T-cells. By inhibiting PDE4, pyridazinone derivatives increase intracellular cAMP levels within these cells. Elevated cAMP activates PKA, which in turn phosphorylates and inactivates key signaling components in inflammatory pathways, such as NF-κB. This ultimately leads to a reduction in the production and release of potent pro-inflammatory mediators, including cytokines like TNF-α, IL-1, and IL-6, and chemokines like IL-8, thereby suppressing the inflammatory response.

Caption: Mechanism of anti-inflammatory action via PDE4 inhibition.

Cyclooxygenase (COX) Inhibition

Mechanism of Action: Similar to classic non-steroidal anti-inflammatory drugs (NSAIDs), certain pyridazinone derivatives exert their effects by inhibiting COX enzymes (both COX-1 and COX-2). These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation. By blocking this pathway, these compounds reduce the synthesis of prostaglandins, leading to analgesic and anti-inflammatory effects. A key goal in the development of these compounds is to improve the gastrointestinal safety profile compared to traditional NSAIDs.

Data Presentation: Anti-inflammatory Activity of Pyridazinones

| Compound | Target/Assay | Activity | Reference |

| 4ba | PDE4B | IC50 = 251 ± 18 nM | |

| Compound 20 | Carrageenan-induced paw edema | 77.23% inhibition | |

| Compound 26 | Carrageenan-induced paw edema | 67.48% inhibition | |

| Ibuprofen (Ref.) | Carrageenan-induced paw edema | 85.77% inhibition | |

| Emorfazone | COX inhibitor | Marketed analgesic and anti-inflammatory drug. |

Experimental Protocols: Evaluating Anti-inflammatory Activity

In Vivo: Carrageenan-Induced Rat Paw Edema This is a standard model for evaluating acute inflammation.

-

Animal Dosing: Rats are divided into groups and administered the test compound, a reference drug (e.g., indomethacin), or a vehicle control, typically via oral gavage.

-

Inflammation Induction: After a set period (e.g., 1 hour), a sub-plantar injection of carrageenan solution (e.g., 1% w/v) is administered into the right hind paw of each rat to induce localized edema.

-

Measurement: The paw volume is measured using a plethysmometer at various time points (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Analysis: The percentage inhibition of edema is calculated for each group relative to the control group, providing a measure of the compound's anti-inflammatory activity.

In Vitro: LPS-Induced Cytokine Release in Macrophages

-

Cell Culture: A macrophage cell line (e.g., RAW 264.7) or primary human macrophages are cultured.

-

Treatment: Cells are pre-treated with various concentrations of the pyridazinone compound for a short period (e.g., 1 hour).

-

Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

-

Incubation: The cells are incubated for a specified time (e.g., 24 hours) to allow for cytokine production and release.

-

Quantification: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA). The reduction in cytokine levels in treated cells compared to LPS-only controls indicates the compound's anti-inflammatory potential.

Anticancer Mechanisms

The pyridazinone scaffold is a versatile platform for the development of anticancer agents that act through diverse mechanisms, including the inhibition of critical cellular kinases and the induction of programmed cell death (apoptosis).

Mechanisms of Action:

-

Kinase Inhibition: Many pyridazinone derivatives are designed as kinase inhibitors. They can target enzymes like Cyclin-Dependent Kinase 2 (CDK2), which is crucial for cell cycle progression, leading to cell cycle arrest and preventing proliferation. Others target Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, thereby inhibiting tumor blood supply. Additional targets include Bruton's tyrosine kinase (BTK) and Dihydrofolate Reductase (DHFR).

-

Apoptosis Induction: Certain pyridazinone compounds can trigger apoptosis in cancer cells. For example, the derivative Pyr-1 was found to induce apoptosis by causing an accumulation of reactive oxygen species (ROS) and poly-ubiquitinated proteins, leading to cellular stress and programmed cell death. Other compounds can modulate the expression of key apoptotic regulatory genes like p53, Bax (pro-apoptotic), and Bcl-2 (anti-apoptotic).

-

Tubulin Inhibition: Some derivatives have been shown to inhibit tubulin polymerization, disrupting the formation of the mitotic spindle and leading to cell death.

Caption: Typical workflow for evaluating the anticancer activity of novel compounds.

Data Presentation: Anticancer Activity of Pyridazinone Derivatives

| Compound | Target/Mechanism | Cell Line | Activity (IC50 / CC50) | Reference |

| Pyr-1 | Apoptosis Induction | Various (22 lines) | Low µM to nM range | |

| 11m | CDK2 Inhibition | T-47D (Breast) | 0.43 ± 0.01 µM | |

| 11m | CDK2 Inhibition | MDA-MB-231 (Breast) | 0.99 ± 0.03 µM | |

| 35 | DHFR Inhibition | OVCAR-3 (Ovarian) | 0.32 µM | |

| 37 | BTK Inhibition | - | 2.1 nM | |

| 43 | Tubulin Inhibition | PANC-1 (Pancreatic) | 2.9 µM | |

| 17a | VEGFR-2 Inhibition | - | High docking score (-32.65 kcal/mol) |

Experimental Protocols: Key Anticancer Assays

Cytotoxicity Assessment (MTT Assay)

-

Cell Seeding: Cancer cells are seeded into a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductase enzymes convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.

-

Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

-

Analysis: The percentage of cell viability is calculated for each concentration relative to untreated control cells, and the IC50 value is determined.

Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a set time (e.g., 24 or 48 hours).

-

Cell Harvesting & Fixation: Cells are harvested, washed, and fixed in cold ethanol (e.g., 70%) to permeabilize the cell membrane.

-

Staining: The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).

-

Flow Cytometry: The DNA content of individual cells is analyzed using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA in the cell.

-

Analysis: The data is analyzed to generate a histogram showing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a particular phase indicates cell cycle arrest.

Conclusion

Substituted pyridazinone compounds represent a remarkably versatile and pharmacologically significant class of heterocyclic molecules. Their mechanisms of action are diverse, targeting key enzymes and pathways implicated in a wide range of human diseases. By acting as inhibitors of phosphodiesterases (PDE3 and PDE4), they offer therapeutic potential for cardiovascular and inflammatory disorders. Furthermore, their ability to inhibit critical kinases, disrupt cell cycle progression, and induce apoptosis underscores their promise as a scaffold for the development of novel anticancer agents. The continued exploration of structure-activity relationships and the elucidation of specific molecular interactions will undoubtedly pave the way for the design of next-generation pyridazinone-based therapeutics with enhanced potency and selectivity.

The Pyridazinone Core: A Comprehensive Guide to Structure-Activity Relationships in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The pyridazinone nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, has emerged as a "wonder nucleus" in medicinal chemistry.[1][2] Its inherent structural features and synthetic tractability have made it a privileged scaffold for the development of a wide array of therapeutic agents. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of pyridazinone analogs across various key therapeutic areas, including cardiovascular diseases, oncology, and inflammation. The content herein is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the pyridazinone core to facilitate future drug discovery endeavors.[3]

Cardiovascular Applications: Vasodilators and Cardiotonic Agents

Pyridazinone derivatives have a rich history in cardiovascular research, with many compounds exhibiting potent vasodilatory and cardiotonic effects.[4][5] A primary mechanism of action for these effects is the inhibition of phosphodiesterases (PDEs), particularly PDE3, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in smooth muscle relaxation and increased cardiac contractility.[4][6]

Structure-Activity Relationship of Pyridazinone-Based PDE Inhibitors

The SAR of pyridazinone analogs as PDE inhibitors has been extensively studied. Key structural modifications influencing potency and selectivity are summarized below.

Key SAR Observations:

-

Substitution at the 6-position: Aromatic or heteroaromatic rings at this position are crucial for activity. Electron-donating or -withdrawing groups on this ring can modulate potency.

-

Modifications at the 2-position: The nature of the substituent on the pyridazinone nitrogen significantly impacts activity. Small alkyl or substituted alkyl groups are often favored.

-

4,5-Dihydropyridazinone Core: Saturation of the 4,5-double bond can lead to potent PDE3 inhibitors.[4]

-

Fused Ring Systems: Fusing the pyridazinone ring with other heterocyclic systems, such as pyrazole, can lead to highly potent and selective inhibitors of other PDE isoforms like PDE5.[4][7]

Quantitative Data: PDE Inhibition by Pyridazinone Analogs

The following table summarizes the in vitro inhibitory activity of selected pyridazinone derivatives against various PDE isoforms.

| Compound | R1 | R2 | Target | IC50 (µM) | Reference |

| Imazodan analog (21a) | H | 5-methyl | PDE3 | 0.6 | [4] |

| Tetrahydrobenzimidazole analog (21b) | - | - | PDE3 | 0.15 | [4] |

| Compound 22 | - | - | PDE3 | 10 | [4] |

| Pyrazolo[3,4-d]pyridazinone (23a) | Benzyl | Methyl (on pyrazole) | PDE5 | 0.14 | [4] |

| Pyrazolo[3,4-d]pyridazinone (23b) | Benzyl | Branched alkyl (on pyrazole) | PDE5 | 0.18 | [4] |

| Pyrazolo[1',5':1,6]pyrimido[4,5-d]pyridazin-4(3H)-one (27) | - | - | PDE5 | 0.034 | [4] |

| N,O-dibenzyl derivative (10) | Benzyl | O-benzyl | Vasodilator | 35.3 | [4] |

| Compound 9 | 4-carboxymethyloxyphenyl | Amide derivative | Vasodilator | 0.051 | [4] |

Experimental Protocol: In Vitro PDE Inhibition Assay

A common method for determining the PDE inhibitory activity of pyridazinone analogs is the two-step radioenzymatic assay.

Principle: This assay measures the ability of a compound to inhibit the hydrolysis of radiolabeled cyclic nucleotides (e.g., [3H]-cAMP or [3H]-cGMP) by a specific PDE isozyme.

Procedure:

-

Enzyme Preparation: PDE isozymes are typically isolated from tissue sources (e.g., guinea pig ventricular muscle) or expressed in recombinant systems.[4]

-

Reaction Mixture: The test compound, the PDE enzyme, and a radiolabeled cyclic nucleotide are incubated in a suitable buffer.

-

Hydrolysis: The PDE enzyme hydrolyzes the radiolabeled cyclic nucleotide to its corresponding 5'-monophosphate.

-

Separation: The reaction is terminated, and the unhydrolyzed substrate is separated from the hydrolyzed product, often using ion-exchange chromatography.

-

Quantification: The amount of radioactivity in the product fraction is measured by liquid scintillation counting.

-

IC50 Determination: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is calculated from concentration-response curves.

Signaling Pathway: PDE3 Inhibition in Cardiomyocytes

The following diagram illustrates the signaling pathway affected by PDE3 inhibitors in cardiac muscle cells.

Caption: PDE3 inhibition by pyridazinone analogs increases cAMP levels.

Anticancer Activity: Targeting Key Signaling Pathways

The pyridazinone scaffold has proven to be a versatile core for the development of potent anticancer agents.[3][8] These compounds exert their effects through various mechanisms, including the inhibition of receptor tyrosine kinases (RTKs), cell cycle kinases, and other crucial enzymes involved in cancer progression.[4][9]

Structure-Activity Relationship of Pyridazinone-Based Anticancer Agents

The SAR of pyridazinone analogs as anticancer agents is highly dependent on the specific molecular target.

Key SAR Observations for VEGFR-2 Inhibitors:

-

Core Structure: A diarylurea moiety attached to the pyridazinone core is a common feature in potent VEGFR-2 inhibitors.[9]

-

Substitutions on the Phenyl Rings: The nature and position of substituents on the phenyl rings of the diarylurea moiety significantly influence potency and selectivity.

-

Linker: The linker connecting the pyridazinone to the diarylurea can be modified to optimize physicochemical properties.

Key SAR Observations for PARP-1 Inhibitors:

-

Proline Residue: A proline residue has been identified as essential for potent PARP-1 inhibitory activity.[4]

-

Stereochemistry: The stereochemistry of the proline residue is critical, with the (R)-isomer often being more active than the (S)-enantiomer.[4]

Quantitative Data: Anticancer Activity of Pyridazinone Analogs

The following table summarizes the in vitro activity of selected pyridazinone derivatives against various cancer cell lines and molecular targets.

| Compound | Target | Cell Line/Enzyme | IC50/GI% | Reference |

| Compound 10l | VEGFR-2 (presumed) | Melanoma, NSCLC, Prostate, Colon | GI% 62.21-100.14 | [10] |

| Compound 17a | VEGFR-2 | VEGFR-2 Enzyme | - | [10] |

| PARP-1 Inhibitor (40, R-isomer) | PARP-1 | PARP-1 Enzyme | 1.3 nM | [4] |

| PARP-1 Inhibitor (40, S-isomer) | PARP-1 | PARP-1 Enzyme | 3.8 nM | [4] |

| Compound 39 | EED | EED Enzyme | 0.62 µM | [11] |

| DCPYR | - | MAC16 | - | [12] |

| AAF | - | MAC13, MAC16 | 18.4 µM | [12] |

Experimental Protocol: In Vitro Anticancer Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Principle: The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

Procedure:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test pyridazinone analog for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours.

-

Formazan Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the GI50 (concentration causing 50% growth inhibition) is determined.[10]

Signaling Pathway: VEGFR-2 Inhibition by Pyridazinone Derivatives

The diagram below illustrates how pyridazinone-based inhibitors block the VEGFR-2 signaling cascade.

Caption: Pyridazinone inhibitors block VEGFR-2 signaling.

Anti-inflammatory Activity

Pyridazinone derivatives have also been investigated for their anti-inflammatory properties.[1][13] The mechanisms of action often involve the inhibition of key inflammatory mediators such as cyclooxygenase-2 (COX-2) and phosphodiesterase 4 (PDE4).[1][3]

Structure-Activity Relationship of Anti-inflammatory Pyridazinones

Key SAR Observations for COX-2 Inhibitors:

-

Vicinal Disubstitution: Vicinally disubstituted pyridazinones have been shown to be potent and selective COX-2 inhibitors.[1]

-

Substituents at the 2- and 6-positions: The presence of specific groups, such as an acetamide side chain at the 2-position and a phenyl ring at the 6-position, can enhance analgesic and anti-inflammatory activity with reduced ulcerogenic effects.[1]

Key SAR Observations for PDE4 Inhibitors:

-

Biphenyl Moiety: The incorporation of a biphenyl group has been a successful strategy in designing potent PDE4 inhibitors.[14]

-

Indole Moiety: Pyridazinone derivatives bearing an indole moiety have also shown promise as PDE4B inhibitors.[15]

Experimental Workflow: Screening for Anti-inflammatory Activity

The following diagram outlines a typical workflow for identifying and characterizing the anti-inflammatory potential of pyridazinone analogs.

References

- 1. sarpublication.com [sarpublication.com]

- 2. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold | SAR Publication [sarpublication.com]

- 3. benchchem.com [benchchem.com]

- 4. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jchemrev.com [jchemrev.com]

- 6. researchgate.net [researchgate.net]

- 7. Novel pyrazolopyrimidopyridazinones with potent and selective phosphodiesterase 5 (PDE5) inhibitory activity as potential agents for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Design, synthesis, and biological evaluation of novel pyridazinone-based EED inhibitors for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scholarena.com [scholarena.com]

- 13. Pyridazinone: an attractive lead for anti-inflammatory and analgesic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Biphenyl Pyridazinone Derivatives as Inhaled PDE4 Inhibitors: Structural Biology and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Physicochemical Properties of 4-chloro-2-phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Physicochemical Properties

4-chloro-2-phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one belongs to the pyridazinone class of heterocyclic compounds, which are recognized as versatile scaffolds in medicinal chemistry with a wide spectrum of biological activities. The accurate determination of its physicochemical properties is a foundational step in its development as a potential therapeutic agent.

Table 1: Chemical Identity and Physicochemical Data of this compound

| Property | Data |

| Chemical Structure |  (Note: A placeholder for the chemical structure, as a definitive public domain image is unavailable. The structure is defined by its IUPAC name.) (Note: A placeholder for the chemical structure, as a definitive public domain image is unavailable. The structure is defined by its IUPAC name.) |

| IUPAC Name | This compound |

| Molecular Formula | C₁₄H₁₅ClN₄O |

| Molecular Weight | 290.75 g/mol |

| LogP (Lipophilicity) | Predicted values for structurally similar compounds suggest a moderate to high lipophilicity. For instance, the computed XLogP3-AA for 4-chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone is 1.6.[1] Experimental determination is required for an accurate value. |

| pKa (Ionization Constant) | The piperazine moiety introduces basic centers. The pKa is a critical parameter that will influence solubility and permeability at physiological pH. Experimental determination via potentiometric titration or spectrophotometry is recommended. |

| Aqueous Solubility | Solubility is expected to be pH-dependent due to the ionizable piperazine group.[2] Experimental determination using methods like the shake-flask technique is necessary to quantify its solubility under various pH conditions. |

Note: The physicochemical data presented are largely based on predictions and data from analogous structures due to the limited availability of experimental results for the specific target compound.

Experimental Protocols for Physicochemical Characterization

The following sections detail the standard experimental methodologies for determining the key physicochemical properties of pharmaceutical compounds like this compound.

Determination of Aqueous Solubility

Aqueous solubility is a critical factor influencing drug absorption and bioavailability.[3] Both thermodynamic and kinetic solubility are important parameters in drug discovery.[4]

a) Thermodynamic Solubility: The Shake-Flask Method

Considered the "gold standard" for solubility measurement, the shake-flask method determines the equilibrium solubility of a compound.[1]

-

Principle: A saturated solution of the compound is created by shaking an excess amount of the solid drug in a specific solvent (e.g., water, buffer of a certain pH) until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.

-

Protocol:

-

Add an excess amount of the test compound to a vial containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline at pH 7.4).

-

Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[5]

-

Separate the undissolved solid from the solution by centrifugation or filtration (using a filter that does not adsorb the compound).[1]

-

Carefully collect the supernatant (the saturated solution).

-

Determine the concentration of the compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[6]

-

The measured concentration represents the thermodynamic solubility of the compound under the tested conditions.

-

b) Kinetic Solubility: High-Throughput Methods

Kinetic solubility assays are often used in early drug discovery for rapid screening of a large number of compounds.[5]

-

Principle: A concentrated stock solution of the compound in an organic solvent (typically DMSO) is added to an aqueous buffer. The concentration at which precipitation is first observed is determined, often by methods like nephelometry (light scattering).[5]

-

Protocol (Nephelometry-based):

-

Prepare serial dilutions of the compound in DMSO in a microplate format (e.g., 96- or 384-well).

-

Add the aqueous buffer to each well.

-

Measure the light scattering in each well using a microplate nephelometer.

-

Plot the light scattering intensity against the compound concentration. The concentration at which a significant increase in light scattering is observed indicates the kinetic solubility limit.[5]

-

Determination of Lipophilicity (LogP)

The partition coefficient (P), usually expressed as its logarithm (logP), is a measure of a compound's differential solubility between an organic phase (typically n-octanol) and an aqueous phase. It is a key indicator of a drug's ability to cross biological membranes.

a) Shake-Flask Method for LogP Determination

This is the traditional and most accurate method for measuring logP.[7]

-

Principle: The compound is dissolved in a biphasic system of n-octanol and water (or buffer). After equilibration, the concentration of the compound in each phase is measured. The partition coefficient is the ratio of the concentration in the organic phase to that in the aqueous phase.[7]

-

Protocol:

-

Prepare a solution of the compound in either pre-saturated n-octanol or pre-saturated water/buffer.

-

Add a known volume of the other pre-saturated solvent to a separation funnel.

-

Shake the funnel for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.

-

Allow the two phases to separate completely.

-

Measure the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method like HPLC-UV.

-

Calculate LogP using the formula: LogP = log₁₀ ([concentration in octanol] / [concentration in aqueous phase]).[7]

-

b) RP-HPLC Method for LogP Estimation

Reversed-phase high-performance liquid chromatography (RP-HPLC) offers a faster, high-throughput alternative for estimating logP.[8][9]

-

Principle: There is a linear correlation between the retention time of a compound on a nonpolar stationary phase (like C18) and its logP value. By creating a calibration curve with compounds of known logP values, the logP of an unknown compound can be estimated from its retention time.[9]

-

Protocol:

-

Select a set of standard compounds with well-established logP values that span the expected range of the test compound.

-

Inject each standard compound onto an RP-HPLC system (e.g., C18 column) and record its retention time.

-

Calculate the capacity factor (k) for each standard.

-

Plot log k against the known logP values to generate a calibration curve.

-

Inject the test compound under the same chromatographic conditions and determine its retention time and log k.

-

Use the calibration curve to determine the logP of the test compound.[10]

-

Determination of Ionization Constant (pKa)

The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and unionized forms.[2] It is a critical property for understanding a drug's behavior in different physiological compartments with varying pH.

a) Potentiometric Titration

This is a classic and widely used method for pKa determination, particularly for compounds with sufficient solubility.

-

Principle: The compound is dissolved in water (often with a co-solvent if solubility is low) and titrated with a strong acid or base. The pH of the solution is monitored with a pH electrode as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.

-

Protocol:

-

Dissolve a precise amount of the compound in a solution of known ionic strength.

-

Slowly add a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) in small increments.

-

Record the pH of the solution after each addition of the titrant.

-

Plot the pH versus the volume of titrant added.

-

The pKa corresponds to the pH at the half-equivalence point of the titration curve.

-

b) UV-Vis Spectrophotometry

This method is suitable for compounds that possess a chromophore close to the ionizable center, leading to a change in the UV-Vis spectrum upon ionization.

-

Principle: The absorbance of a solution of the compound is measured at various pH values. The pKa is determined by fitting the absorbance data to the Henderson-Hasselbalch equation.

-

Protocol:

-

Prepare a series of buffers with a range of pH values.

-

Prepare solutions of the compound with a constant concentration in each buffer.

-

Measure the UV-Vis absorbance spectrum for each solution.

-

Identify a wavelength where the absorbance of the ionized and unionized species differs significantly.

-

Plot the absorbance at this wavelength against the pH. This will typically yield a sigmoidal curve.

-

The inflection point of this curve corresponds to the pKa of the compound.

-

Visualization of Experimental Workflows

The following diagrams illustrate the logical relationships and workflows in physicochemical property determination.

Caption: Workflow for Physicochemical Profiling in Drug Discovery.

Conclusion

The physicochemical properties of this compound, including its solubility, lipophilicity, and ionization constant, are fundamental to its potential as a drug candidate. While specific experimental data for this compound are limited, this guide provides the established, robust methodologies required for their determination. The application of these experimental protocols will yield the critical data needed to build a comprehensive profile of the compound, enabling informed decisions in lead optimization, formulation development, and overall drug design strategy.

References

- 1. 4-chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone | C12H12ClN3O | CID 77298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. chembk.com [chembk.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. 4-Chloro-5-(dimethylamino)-2-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one [lgcstandards.com]

- 6. US10787419, Serial # 50 | C30H25Cl2N5O2S | CID 155921873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. Chloridazon | C10H8ClN3O | CID 15546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

Potential Therapeutic Targets of Pyridazinone Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazinone scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological macromolecules. Its inherent structural features, including hydrogen bond donors and acceptors, and the ability to be readily functionalized at multiple positions, have enabled the development of potent and selective modulators of various enzymes and receptors. This technical guide provides an in-depth overview of the key therapeutic targets of pyridazinone-based compounds, presenting quantitative data, detailed experimental protocols for target validation, and visualizations of the associated signaling pathways to facilitate further research and drug development in this promising area.

Key Therapeutic Targets and Quantitative Data

The therapeutic potential of pyridazinone derivatives spans several major disease areas, including inflammation, cardiovascular diseases, cancer, and neurological disorders. The following tables summarize the in vitro inhibitory activities of representative pyridazinone compounds against their primary molecular targets.

Table 1: Anti-inflammatory and Analgesic Targets

| Compound Class | Target | Compound Example | IC50 (µM) | Reference |

| Pyrazole-pyridazine hybrids | COX-2 | Compound 6f | 1.15 | |

| Pyrazole-pyridazine hybrids | COX-2 | Compound 5f | 1.50 | |

| Pyridazinone derivatives | PDE4B | Compound 4ba | 0.251 | [1] |

Table 2: Cardiovascular Targets

| Compound Class | Target | Compound Example | IC50 (µM) | Reference |

| Tricyclic pyridazinones | PDE3 | Compound 32 | 1.6 | [2] |

| Tricyclic pyridazinones | PDE3 | Compound 31 | 1.8 | [2] |

| Pyrazolopyrimidopyridazinones | PDE5 | Compound 5r | 0.0083 | [3] |

Table 3: Anticancer Targets

| Compound Class | Target | Compound Example | IC50 (nM) | Reference |

| Pyrazolo[3,4-d]pyridazinone | BTK | Compound 8 | 2.1 | [4] |

| Pyrazolo[3,4-d]pyridazinone | FGFR1 | Compound 1 | 114.5 | [5] |

| Pyrazolo[3,4-d]pyridazinone | FGFR2 | Compound 2 | 0.7 | [6] |

| Pyridazinone-based | VEGFR-2 | Compound 10 | 120 | [7] |

| Pyridazinone-based | VEGFR-2 | Compound 8 | 130 | [7] |

| Pyridazinone-based | VEGFR-2 | Compound 9 | 130 | [7] |

Table 4: Neurological and Metabolic Targets

| Compound Class | Target | Compound Example | IC50 (µM) | Reference |

| Pyridazinone derivatives | MAO-B | Compound T6 | 0.013 | |

| Pyridazinone derivatives | MAO-B | Compound T3 | 0.039 | |

| Pyridazinone derivatives | MAO-B | Compound TR16 | 0.17 | [8] |

| Pyridazinone derivatives | MAO-B | Compound TR2 | 0.27 | [8] |

| Pyridazinone derivatives | Aldose Reductase 2 | Zopolrestat | 0.0021 | [2] |

| Pyridazinone derivatives | Aldose Reductase 2 | Ponalrestat | 0.020 | [2] |

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways in which the therapeutic targets are involved is crucial for elucidating the mechanism of action of pyridazinone compounds and for predicting their potential therapeutic effects and side effects.

Anti-inflammatory Signaling: COX-2 and PDE4

dot

Caption: COX-2 and PDE4 inflammatory pathways targeted by pyridazinones.

Cardiovascular Signaling: PDE3 in Cardiomyocytes

dot

Caption: PDE3 signaling in cardiomyocytes and its inhibition by pyridazinones.

Anticancer Signaling: VEGFR-2 and FGFR Pathways

dot

Caption: VEGFR-2 and FGFR signaling pathways in cancer, targeted by pyridazinones.

Experimental Protocols